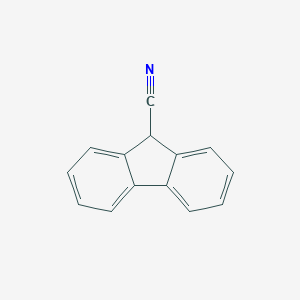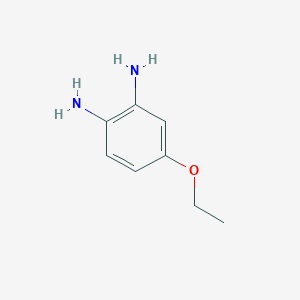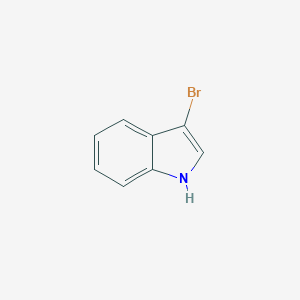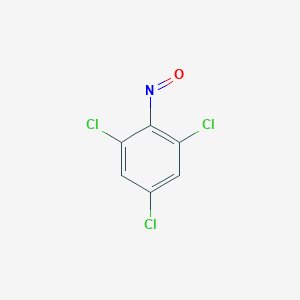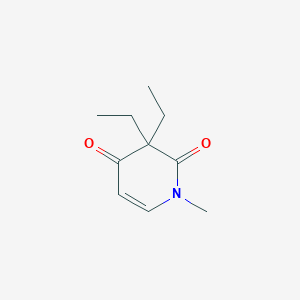
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as pyridine derivatives.
Reaction Steps:
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions and purification steps is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield pyridine-N-oxide derivatives, while reduction could produce pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent for treating specific diseases.
Industry: Use in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-1-methylpyridine-2,4-dione: A closely related compound with slight structural differences.
3,3-Diethyl-1-methylpyridine-2,4-diol: Another similar compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione may exhibit unique properties due to its specific structure, such as different reactivity, stability, or biological activity compared to its analogs.
Properties
CAS No. |
1130-18-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
InChI Key |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
Canonical SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
Synonyms |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


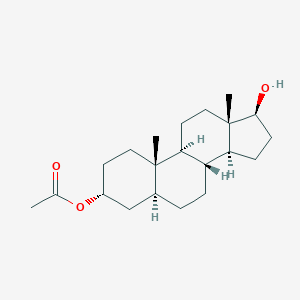
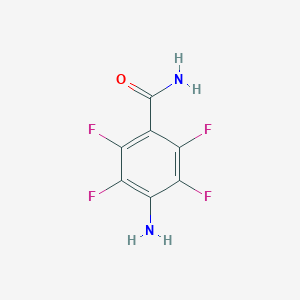

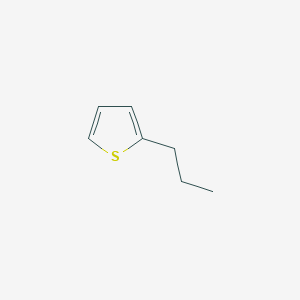
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
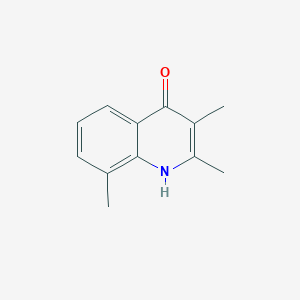
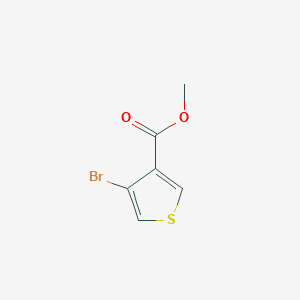
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
